Jak2-IN-6 -

Jak2-IN-6

Catalog Number: EVT-10961863
CAS Number:
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak2-IN-6 is classified as a selective JAK2 inhibitor, primarily utilized in research settings to explore its potential therapeutic effects against diseases characterized by JAK2 dysregulation. It has been studied for its effectiveness in inhibiting the activity of both wild-type and mutant forms of JAK2, particularly the V617F variant, which is prevalent in conditions like polycythemia vera and essential thrombocythemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak2-IN-6 involves several chemical reactions that typically start from readily available precursors. While specific synthetic routes can vary, common methodologies include:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of key intermediates through reactions such as alkylation or acylation.
  2. Coupling Reactions: Subsequent steps typically involve coupling these intermediates using techniques like Buchwald-Hartwig cross-coupling or similar methods to form the core structure of Jak2-IN-6.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical details regarding specific reagents and conditions are often proprietary or vary based on the research laboratory's protocols.

Molecular Structure Analysis

Structure and Data

Jak2-IN-6 has a defined molecular structure characterized by its unique functional groups that confer specificity for JAK2 inhibition. The molecular formula, molecular weight, and structural features are critical for understanding its interaction with the JAK2 protein.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The compound typically contains an aromatic ring system, nitrogen-containing heterocycles, and various substituents that enhance binding affinity to the JAK2 active site.

The three-dimensional conformation of Jak2-IN-6 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with JAK2.

Chemical Reactions Analysis

Reactions and Technical Details

Jak2-IN-6 undergoes specific chemical reactions that are crucial for its biological activity. These may include:

  1. Binding Interactions: The primary reaction involves binding to the ATP-binding site of JAK2, inhibiting its kinase activity.
  2. Metabolic Transformations: In vivo studies indicate that Jak2-IN-6 may undergo metabolic transformations, including oxidation or conjugation reactions, impacting its pharmacokinetics.
  3. Stability Studies: Evaluations of stability under physiological conditions help determine the compound's efficacy and safety profile.

Technical analyses such as mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) are often employed to characterize these reactions.

Mechanism of Action

Process and Data

The mechanism of action for Jak2-IN-6 revolves around its ability to selectively inhibit JAK2 kinase activity. Upon binding to the active site of JAK2:

  1. Inhibition of Phosphorylation: Jak2-IN-6 prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription proteins (STATs).
  2. Disruption of Signaling Pathways: This inhibition disrupts critical pathways involved in cell proliferation and survival, leading to reduced growth of cells expressing mutant JAK2.
  3. Clinical Implications: The effectiveness of Jak2-IN-6 in preclinical models suggests potential therapeutic applications in treating myeloproliferative neoplasms driven by aberrant JAK2 signaling .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jak2-IN-6 exhibits several physical and chemical properties relevant for its application:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but is generally determined through differential scanning calorimetry (DSC).

These properties are essential for formulation development and optimizing delivery mechanisms in therapeutic contexts.

Applications

Scientific Uses

Jak2-IN-6 has significant potential applications in scientific research:

  1. Cancer Research: Used extensively in studies investigating JAK2-related cancers, particularly those with the V617F mutation.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting JAK pathways in various hematological malignancies.
  3. Biological Assays: Employed in assays to evaluate cellular responses to JAK inhibition, contributing to understanding disease mechanisms associated with dysregulated hematopoiesis.
Molecular Foundations of JAK2 Signaling Dysregulation in Myeloproliferative Pathogenesis

Structural Biology of JAK2 Kinase Domain and Pseudokinase Regulatory Mechanisms

Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase with a multi-domain architecture comprising seven JAK homology (JH) domains. The catalytically active kinase domain (JH1) and the pseudokinase domain (JH2) are critically involved in its regulatory functions. JH2, while lacking catalytic activity, serves as a potent negative regulator of JH1 through intramolecular interactions. Structural analyses reveal that JH2 adopts a canonical protein kinase fold but with key substitutions: Asn673 replaces the catalytic loop aspartate, Ala597 substitutes for the αC-helix glutamate, and Pro700 occupies the DFG motif position [2]. These modifications disable ATP hydrolysis while preserving nucleotide binding capacity.

The autoinhibitory interface between JH1 and JH2 involves the JH2 C-helix and the JH1 activation loop. Under basal conditions, JH2 stabilizes JH1 in a low-activity conformation through allosteric constraints. Biochemical studies demonstrate that JH2 phosphorylates two critical inhibitory sites: Ser523 in the SH2-JH2 linker and Tyr570 within JH2 itself. Phosphorylation of Tyr570 creates a docking site for the SH2 domain of tyrosine phosphatases (e.g., SHP1), establishing a negative feedback loop [2] [8]. Mutagenesis experiments confirm that disruption of the JH1-JH2 interface results in constitutive kinase activity, mirroring pathologic signaling in myeloproliferative neoplasms (MPNs).

Table 1: JAK2 Structural Domains and Functional Characteristics

DomainResidue RangeFunctional RolePathologic Significance
FERM (JH4-JH7)1-532Receptor associationMediates EPO/TPO receptor binding
SH2-like (JH3-JH4)533-812Regulatory interactionsDocking site for phosphatases
Pseudokinase (JH2)813-1127Auto-inhibitionV617F mutation hotspot
Kinase (JH1)1128-1309Catalytic activitySTAT phosphorylation site

Conformational Dynamics of JAK2 Activation Loop in Pathologic Signaling

The JAK2 activation loop (A-loop; residues 1007-1048) undergoes phosphorylation-dependent conformational changes that dictate catalytic output. Under physiologic conditions, cytokine-induced receptor dimerization brings two JAK2 molecules into proximity, enabling trans-phosphorylation of Tyr1007 and Tyr1008 in the A-loop. Phosphorylation converts the A-loop from a closed, inhibitory conformation to an open state that permits substrate access to the catalytic cleft [2].

Molecular dynamics simulations reveal that the V617F mutation (located in JH2's β4-β5 loop) induces long-range allosteric effects propagating to the JH1 A-loop. This destabilizes the inactive conformation, increasing the equilibrium toward the open state even without cytokine stimulation. Hydrogen-deuterium exchange mass spectrometry confirms enhanced flexibility in the A-loop of V617F mutants, correlating with reduced energy barriers for activation [7]. Notably, exon 12 mutations (e.g., K539I) induce distinct A-loop dynamics compared to V617F, explaining their erythroid-specific phenotypes through differential stabilization of active conformations during EPOR engagement [3].

JAK2 V617F Mutation-Induced Autoinhibitory Domain Dysfunction

The V617F substitution (valine to phenylalanine at position 617) represents a molecular switch that disrupts JH2-mediated autoinhibition. Val617 occupies a pivotal position at the JH2-JH1 interface, where its substitution with bulky phenylalanine sterically clashes with adjacent residues (e.g., Leu624 and Val625), forcing JH2 into a permissive configuration that relieves JH1 repression [1] [9]. This loss of autoinhibition is evidenced by:

  • Constitutive kinase activity: JAK2 V617F exhibits ligand-independent phosphorylation of Tyr1007/1008 in cellular assays [1]
  • Cytokine hypersensitivity: Progenitor cells show hyperproliferation at sub-physiological EPO/TPO concentrations [10]
  • EEC formation: Erythroid colonies grow without erythropoietin in 95% of PV patients [1] [9]

Table 2: Biochemical Consequences of JAK2 V617F Mutation

ParameterWild-type JAK2JAK2 V617FFunctional Impact
Basal activityLowHighLigand-independent signaling
STAT5 phosphorylationCytokine-dependentConstitutiveNuclear translocation of STAT5
EPO-independent coloniesAbsentPresent (95% PV)Clonal erythroid expansion
JH2-JH1 interactionStableDisruptedLoss of autoinhibition

Cytokine Receptor Complex Assembly in Aberrant JAK-STAT Pathway Activation

JAK2 associates constitutively with cytokine receptors via its FERM domain, positioning it for signal transduction. In MPNs, mutant JAK2 alters receptor complex stoichiometry and kinetics:

  • EPOR: JAK2 V617F induces ligand-independent dimerization through extracellular domain reorientation, as demonstrated by FRET-based imaging of full-length receptors in live cells [7]. This enables trans-phosphorylation of EPOR cytoplasmic tyrosines without erythropoietin binding.
  • MPL: Type 1 CALR mutants (e.g., 52-bp deletion) expose a positively charged C-terminus that binds MPL's extracellular domain, inducing dimerization and JAK2 activation independent of thrombopoietin [10]. Molecular modeling confirms stable CALR mutant-MPL complexes with nanomolar affinity [7].
  • Receptor specificity: Different JAK2 mutants exhibit preferential receptor coupling: V617F activates EPOR, MPL, and G-CSFR, while N622I selectively activates G-CSFR, explaining granulocytic predominance in some MPN phenotypes [3].

Table 3: Cytokine Receptor Complexes in MPN Pathogenesis

ReceptorAssociated LigandJAK2 Mutant PreferenceSignaling Outcome
EPORErythropoietinV617F, exon 12 mutantsErythroid hyperplasia
MPLThrombopoietinV617F, CALR mutantsMegakaryocytic proliferation
G-CSFRG-CSFV617F, N622IGranulocytosis
GHRGrowth hormoneV617FMetabolic alterations

Downstream Effector Crosstalk: STAT5 Phosphorylation Cascades in Hematopoietic Transformation

STAT5 (STAT5a/STAT5b) serves as the primary transcription factor effector of pathologic JAK2 signaling. Upon phosphorylation at Tyr694, STAT5 forms homodimers or heterodimers with other STATs that translocate to the nucleus, driving expression of:

  • Anti-apoptotic genes: BCL-xL, MCL1
  • Proliferative regulators: Cyclin D1, PIM1
  • Metabolic adaptors: GLUT1, HK2

Phosphoproteomic analyses reveal that mutant JAK2 rewires signaling networks beyond STAT5:

  • PI3K/AKT pathway: Phosphorylation of IRS1/2 enhances AKT activation, promoting cell survival through FOXO inhibition [6]
  • MAPK cascade: SHP2-GRB2-SOS complexes activate RAS-RAF-MEK-ERK signaling, accelerating G1/S progression [3]
  • Epigenetic modifiers: STAT5 recruits p300/CBP histone acetyltransferases to open chromatin at target loci like the β-globin locus control region [8]

This signaling crosstalk establishes a positive feedback loop whereby STAT5 induces expression of cytokine receptors (e.g., EPOR), further amplifying JAK2 activity. In murine models, STAT5 ablation completely abrogates JAK2 V617F-induced polycythemia, confirming its non-redundant role in hematopoietic transformation [6].

Table 4: STAT5-Dependent Transcriptional Programs in MPN

Target GeneBiological FunctionPathogenic RoleValidation Method
BCL-xLAnti-apoptoticCell survivalChIP-seq, shRNA knockdown
PIM1Serine/threonine kinaseProliferationPharmacologic inhibition
CISSOCS familySignaling attenuationKnockout mouse models
ID1Transcriptional regulatorStem cell maintenanceFlow cytometry sorting

Properties

Product Name

Jak2-IN-6

IUPAC Name

(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone

Molecular Formula

C14H10ClN3OS2

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18)

InChI Key

OFSYMZBCAABWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.